1,1'-(Phenylmethylene)bis(4-nitrobenzene)
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Overview
Description
Bis(4-nitrophenyl)phenylmethane: is an organic compound with the molecular formula C19H14N2O4. It is characterized by the presence of two nitrophenyl groups and one phenyl group attached to a central methane carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-nitrophenyl)phenylmethane typically involves the reaction of benzaldehyde with 4-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of bis(4-nitrophenyl)phenylmethane may involve more efficient and scalable methods, such as the use of continuous flow reactors. These methods ensure higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bis(4-nitrophenyl)phenylmethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenylmethane derivatives.
Scientific Research Applications
Chemistry: Bis(4-nitrophenyl)phenylmethane is used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of nitroaromatic compounds on cellular processes. It is also employed in the development of diagnostic tools and assays .
Industry: In the industrial sector, bis(4-nitrophenyl)phenylmethane is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of bis(4-nitrophenyl)phenylmethane involves its interaction with specific molecular targets. The nitro groups in the compound can undergo reduction to form reactive intermediates, which can then interact with cellular components, leading to various biological effects. The pathways involved in these interactions include oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
Bis(indolyl)methanes: These compounds contain two indole units and are known for their antimicrobial and anticancer properties.
Bis(4-methoxyphenyl)methane: Similar in structure but with methoxy groups instead of nitro groups, leading to different chemical reactivity and applications.
Uniqueness: Bis(4-nitrophenyl)phenylmethane is unique due to the presence of nitro groups, which impart distinct chemical and biological properties. These properties make it suitable for specific applications in research and industry that other similar compounds may not fulfill .
Properties
CAS No. |
21112-02-7 |
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Molecular Formula |
C19H14N2O4 |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
1-nitro-4-[(4-nitrophenyl)-phenylmethyl]benzene |
InChI |
InChI=1S/C19H14N2O4/c22-20(23)17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(13-9-16)21(24)25/h1-13,19H |
InChI Key |
CCWAGSQBYBVMFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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